5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol
Description
5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol is a heterocyclic compound featuring a pyrazolidine core (a five-membered saturated ring with two nitrogen atoms) substituted with methoxyphenyl and phenolic groups. Its molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol (calculated from ). The compound’s structure includes a phenol group at position 2 and a 2-methoxyphenyl moiety at position 4 of the pyrazolidine ring. The compound’s synthesis likely involves cyclization of hydrazine derivatives with ketones or aldehydes, as seen in related pyrazoline syntheses ().
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol |
InChI |
InChI=1S/C17H20N2O3/c1-21-11-7-8-13(15(20)9-11)17-14(10-18-19-17)12-5-3-4-6-16(12)22-2/h3-9,14,17-20H,10H2,1-2H3 |
InChI Key |
GDTNVVLRDIHTAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(CNN2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Preparation Methods
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules like 5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol .
Chemical Reactions Analysis
5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous heterocyclic compounds from the evidence:
Structural and Functional Analysis
This contrasts with rigid piperazine derivatives (HBK series) and planar pyrazole/pyrazoline analogs . Pyrazole vs. Pyrazoline: Unsaturated pyrazoles (e.g., ) enable π-π stacking but lack the hydrogen-bonding versatility of pyrazolidines. Pyrazolines (e.g., ) adopt envelope conformations, facilitating intermolecular interactions like O—H⋯O bonds .
Substituent Effects: Methoxyphenyl Groups: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to 4-methoxyphenyl derivatives (). Phenolic vs. Acetylated Moieties: The free phenol group in the target compound supports hydrogen-bond donation (e.g., to receptors or solvents), whereas acetylated pyrazolines () exhibit reduced H-bonding capacity .
Physicochemical Properties: Molecular Weight and logP: The target compound (284.31 g/mol) is lighter than pyrazolone derivatives (e.g., 292.33 g/mol in ), suggesting better bioavailability.
Synthetic Pathways :
- The target compound’s synthesis may mirror pyrazoline methods (), such as hydrazine cyclization, but with ketone precursors to form the saturated pyrazolidine ring.
Biological Implications: Piperazine analogs (HBK series) are linked to CNS activity (e.g., serotonin receptor modulation), while pyrazolines/pyrazolidines may target enzymes (e.g., monoamine oxidase) due to their H-bonding profiles .
Research Findings and Data Tables
Table 1: Crystallographic Comparison
Table 2: Pharmacological Potential
Biological Activity
5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C24H26N2O4
- Molecular Weight : 422.5 g/mol
- CAS Number : 1010869-10-9
This structure features a pyrazolidin ring linked to phenolic and methoxy groups, which are believed to contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolidin compounds exhibit significant antimicrobial properties. For instance, studies show that related compounds demonstrate activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans and Aspergillus niger. The presence of electron-donating groups on the aryl ring has been associated with enhanced antifungal activity, suggesting a structure-activity relationship that merits further investigation .
Anti-inflammatory Effects
5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol has been studied for its anti-inflammatory properties. Pyrazolidin derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .
The mechanisms through which 5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, particularly COX enzymes.
- Radical Scavenging : It has been suggested that the compound possesses antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress within cells .
Study on Antimicrobial Efficacy
A study conducted on various pyrazolidin derivatives, including our compound of interest, assessed their antimicrobial efficacy against several pathogens. The results indicated that compounds with certain substitutions on the pyrazolidin ring exhibited enhanced antibacterial activity compared to standard antibiotics. The study concluded that these modifications could lead to the development of novel antimicrobial agents .
In Vivo Anti-inflammatory Study
In an in vivo model of inflammation, 5-Methoxy-2-[4-(2-methoxyphenyl)pyrazolidin-3-yl]phenol was administered to rats subjected to induced inflammation. Results showed a significant reduction in inflammatory markers compared to the control group, supporting its potential use as an anti-inflammatory agent in clinical settings .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
